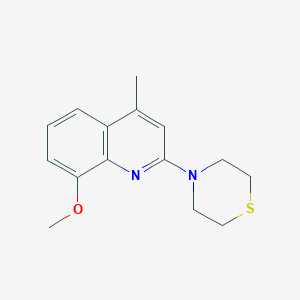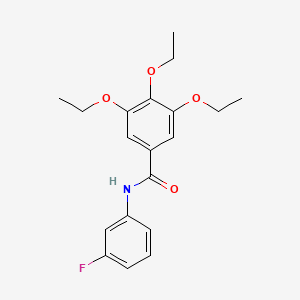![molecular formula C14H12Cl2N2O B5711777 N-[bis(4-chlorophenyl)methyl]urea](/img/structure/B5711777.png)
N-[bis(4-chlorophenyl)methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[bis(4-chlorophenyl)methyl]urea, also known as BCMU, is a chemical compound that has been extensively studied for its potential use in scientific research. BCMU is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a critical role in many cellular processes, including cell growth, differentiation, and apoptosis.
作用機序
N-[bis(4-chlorophenyl)methyl]ureas act as potent inhibitors of PKC by binding to the catalytic domain of the enzyme. This binding prevents the enzyme from phosphorylating its substrates, thereby disrupting the signaling pathways involved in various cellular processes. PKC is involved in many signaling pathways, including those involved in cell proliferation, differentiation, and apoptosis. Thus, the inhibition of PKC by N-[bis(4-chlorophenyl)methyl]ureas can lead to the inhibition of these processes, making N-[bis(4-chlorophenyl)methyl]ureas a potential therapeutic agent for the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
N-[bis(4-chlorophenyl)methyl]ureas have been shown to have various biochemical and physiological effects. They have been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, N-[bis(4-chlorophenyl)methyl]ureas have been shown to regulate glucose metabolism and insulin secretion, making them potential therapeutic agents for the treatment of diabetes.
実験室実験の利点と制限
N-[bis(4-chlorophenyl)methyl]ureas have several advantages for lab experiments. They are potent inhibitors of PKC, making them useful tools for studying the role of PKC in various cellular processes. Additionally, N-[bis(4-chlorophenyl)methyl]ureas have been shown to be selective inhibitors of specific isoforms of PKC, making them useful for studying the specific functions of individual isoforms. However, N-[bis(4-chlorophenyl)methyl]ureas also have several limitations for lab experiments. They are toxic to cells at high concentrations, making it difficult to use them in vivo. Additionally, N-[bis(4-chlorophenyl)methyl]ureas are not specific inhibitors of PKC and can inhibit other kinases, making it difficult to attribute the observed effects solely to PKC inhibition.
将来の方向性
There are several future directions for the study of N-[bis(4-chlorophenyl)methyl]ureas. One direction is the development of more selective inhibitors of specific isoforms of PKC. This would allow for the study of the specific functions of individual isoforms and potentially lead to the development of more specific therapeutic agents. Another direction is the study of the effects of N-[bis(4-chlorophenyl)methyl]ureas on other signaling pathways involved in cancer and other diseases. This would provide a more comprehensive understanding of the potential therapeutic applications of N-[bis(4-chlorophenyl)methyl]ureas. Finally, the development of N-[bis(4-chlorophenyl)methyl]ureas with improved pharmacokinetic properties would allow for their use in vivo and potentially lead to the development of novel therapeutic agents for the treatment of cancer, diabetes, and other diseases.
合成法
The synthesis of N-[bis(4-chlorophenyl)methyl]urea involves the reaction of 4-chlorobenzyl chloride with urea in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride ion is replaced by the urea molecule. The resulting product is purified by recrystallization and characterized by various spectroscopic techniques, such as NMR and IR.
科学的研究の応用
N-[bis(4-chlorophenyl)methyl]ureas have been extensively studied for their potential use in scientific research. They have been used as a tool to study the role of PKC in various cellular processes, such as cell proliferation, differentiation, and apoptosis. N-[bis(4-chlorophenyl)methyl]ureas have also been used to investigate the signaling pathways involved in cancer and other diseases. Additionally, N-[bis(4-chlorophenyl)methyl]ureas have been used as a potential therapeutic agent for the treatment of cancer, diabetes, and other diseases.
特性
IUPAC Name |
bis(4-chlorophenyl)methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c15-11-5-1-9(2-6-11)13(18-14(17)19)10-3-7-12(16)8-4-10/h1-8,13H,(H3,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORUPQJHFVSDIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)NC(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5539305 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4,4-dimethyl-2,6-dioxocyclohexyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]acetamide](/img/structure/B5711695.png)
![4-({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5711697.png)
![N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5711699.png)
![2-(1,3-dimethyl-1H-pyrazol-5-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5711707.png)


![2-cyano-2-[(2-oxo-2-phenylethoxy)imino]-N-phenylacetamide](/img/structure/B5711740.png)
![3-[(4-methoxybenzyl)thio]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole](/img/structure/B5711757.png)
![N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5711759.png)
![N-[4-(dimethylamino)-1-naphthyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B5711762.png)
![12-oxo-N-[4-(trifluoromethyl)phenyl]-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5711764.png)
![4-ethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5711791.png)
![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbutanamide](/img/structure/B5711796.png)
